molecular formula C21H19N3O3 B1627196 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-41-7

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1627196
M. Wt: 361.4 g/mol
InChI Key: WGMAXVYWIMCHHQ-UHFFFAOYSA-N
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Description

“3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound . It has been found in studies to possess an interesting profile for anti-COX-2/iNOS expression-related anti-inflammatory and neuroprotective activity .


Synthesis Analysis

A new series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized in good yield . The newly synthesized compounds were characterized on the basis of elemental and spectroscopic analyses .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases . The structure is based on the combination of a pyrazolo[1,5-a]pyrimidine core with a 3,4,5-trimethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases .

Scientific Research Applications

  • Anti-cancer Effects

    • Field : Medicinal Chemistry
    • Application : Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
    • Results : The compounds demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
  • Anti-inflammatory and Neuroprotective Activity

    • Field : Medicinal Chemistry
    • Application : A new series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized and their inhibitory activity against the pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins expression in lipopolysaccharide-stimulated murine RAW 264.7 macrophages were assessed .
    • Methods : The compounds were synthesized and their activities were assessed in lipopolysaccharide-stimulated murine RAW 264.7 macrophages .
    • Results : All pyrazolo [3,4-d]pyridazine compounds strongly down regulated lipopolysaccharide inducible nitric oxide synthase expression to the range of 20.3±0.6–51.3±3.5% relative to the bioactive pyrazole derivatives .

Future Directions

The future directions for “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its anti-inflammatory and neuroprotective activities . More research could also be done to explore its potential applications in other areas.

properties

IUPAC Name

3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMAXVYWIMCHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587545
Record name 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

CAS RN

893613-41-7
Record name 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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